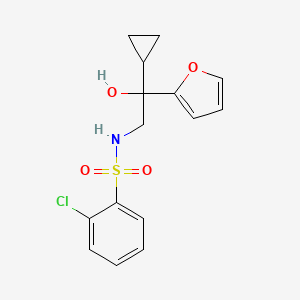

2-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4S/c16-12-4-1-2-5-13(12)22(19,20)17-10-15(18,11-7-8-11)14-6-3-9-21-14/h1-6,9,11,17-18H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATHNDXXURYDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNS(=O)(=O)C2=CC=CC=C2Cl)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide typically involves multiple steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a strong base.

Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the chlorine atom can produce a variety of substituted sulfonamides.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving sulfonamides.

Medicine: Potential use as an antibacterial or antifungal agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally and functionally related benzenesulfonamide derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Key Findings:

Structural Influence on Bioactivity: The target compound’s cyclopropyl and furan groups may enhance binding to ALS enzymes compared to simpler alkyl or aryl substituents (e.g., chlorosulfuron’s triazine group) due to increased steric and electronic interactions .

Toxicity and Environmental Impact :

- Chlorosulfuron exhibits low acute toxicity (LD₅₀ >5,000 mg/kg in rats), a trait common to ALS inhibitors. The target compound’s toxicity profile remains unstudied but may differ due to its furan and cyclopropyl moieties, which are associated with varied metabolic pathways .

- Triflumuron’s trifluoromethoxy group confers photostability, a feature absent in the target compound, suggesting differences in environmental persistence .

Synthetic Accessibility :

- The target compound’s synthesis likely requires multi-step functionalization of the benzenesulfonamide core, including cyclopropanation and furan coupling, which may limit scalability compared to simpler derivatives like propachlor (2-chloro-N-(1-methylethyl)-N-phenylacetamide) .

Biological Activity

2-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide, also known by its CAS number 1396793-85-3, is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that combines a chloro group, a cyclopropyl moiety, and a furan ring, which may contribute to its pharmacological properties.

The molecular formula of the compound is , with a molecular weight of 341.8 g/mol. The structural characteristics of this compound are essential for understanding its biological interactions and mechanisms of action.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1396793-85-3 |

| Molecular Formula | C15H16ClNO4S |

| Molecular Weight | 341.8 g/mol |

The biological activity of this compound is hypothesized to involve its interaction with various biological macromolecules, including proteins and nucleic acids. The sulfonamide moiety is known for its ability to inhibit certain enzymes involved in bacterial folate synthesis, which is a common mechanism for antimicrobial agents.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of dihydropteroate synthase, an enzyme crucial for bacterial survival.

- DNA Interaction : The furan and cyclopropyl groups could facilitate binding to DNA or RNA, potentially leading to antitumor effects.

- Reactive Intermediates : Similar compounds have shown that nitro or chloro groups can undergo reduction to form reactive intermediates that interact with cellular components.

Biological Activity Studies

Research on related compounds indicates that structural modifications can significantly influence biological activity. For instance, derivatives that include hydroxyl or nitro groups exhibit altered antitumor and antimicrobial properties compared to their parent compounds.

Case Studies:

Research Findings

Recent studies have focused on the pharmacogenomics of related compounds, emphasizing the importance of genetic factors in drug response and toxicity. Variations in metabolic pathways can influence the effectiveness and safety profile of sulfonamides like this compound .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the key steps in synthesizing 2-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide? Answer: The synthesis typically involves multi-step reactions:

Intermediate Formation : Reacting a sulfonyl chloride (e.g., 2-chlorobenzenesulfonyl chloride) with a substituted amino alcohol (e.g., 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine) under basic conditions to form the sulfonamide intermediate.

Cyclopropane Functionalization : Introducing the cyclopropyl group via alkylation or ring-opening reactions, often requiring controlled temperature (-20°C to 25°C) and anhydrous solvents (e.g., THF or DCM) .

Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to achieve >95% purity.

Advanced Question: Q. How can reaction conditions be optimized to improve yield and purity in the chlorination step? Answer:

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or phase-transfer catalysts to enhance electrophilic substitution efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for stabilizing intermediates.

- Temperature Control : Use low temperatures (-10°C) to minimize side reactions (e.g., over-chlorination).

- In-line Analytics : Implement HPLC or FTIR to monitor reaction progress in real-time .

Structural Characterization

Basic Question: Q. What analytical techniques are essential for confirming the compound’s structure? Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituents (e.g., cyclopropyl CH₂, furan protons, sulfonamide NH).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₆H₁₇ClNO₄S).

- IR Spectroscopy : Detect functional groups (e.g., -OH stretch at 3200–3400 cm⁻¹, sulfonamide S=O at 1350 cm⁻¹) .

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in stereochemistry for the hydroxyethyl group? Answer:

- Crystal Growth : Use slow evaporation (acetone/hexane) to obtain single crystals.

- Data Collection : Synchrotron radiation for high-resolution diffraction (≤0.8 Å).

- Refinement : Software like SHELX or OLEX2 to model hydrogen bonding (e.g., OH···O interactions) and confirm absolute configuration .

Biological Activity and Mechanisms

Basic Question: Q. What preliminary assays are used to evaluate this compound’s biological activity? Answer:

- Enzyme Inhibition : Screen against kinases or proteases (IC₅₀ determination via fluorescence-based assays).

- Antimicrobial Testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Question: Q. How can contradictory results between in vitro and cellular assays for cytotoxicity be addressed? Answer:

- Permeability Testing : Use Caco-2 monolayers or PAMPA to assess membrane penetration.

- Metabolite Profiling : LC-MS to identify active/inactive metabolites.

- Target Engagement : Thermal shift assays (TSA) to confirm binding to intracellular targets .

Structure-Activity Relationships (SAR)

Basic Question: Q. Which structural features are critical for its antimicrobial activity? Answer:

- Furan Ring : Essential for π-π stacking with bacterial DNA gyrase.

- Chlorine Substituent : Enhances lipophilicity (logP optimization).

- Hydroxyethyl Group : Hydrogen bonding with active-site residues (e.g., Tyr in topoisomerase IV) .

Advanced Question: Q. How do substituent modifications (e.g., replacing Cl with F) affect potency and selectivity? Answer:

- Electronic Effects : Fluorine’s electronegativity may alter binding kinetics (kₐₙₜ/kₒff).

- Steric Considerations : Bulkier groups (e.g., CF₃) could disrupt target binding.

- Computational Modeling : DFT calculations (e.g., Mulliken charges) to predict substituent effects .

Data Contradiction Resolution

Advanced Question: Q. How should researchers address discrepancies in reported IC₅₀ values across studies? Answer:

- Assay Standardization : Validate protocols using reference compounds (e.g., staurosporine for kinases).

- Batch Variability : Compare multiple synthetic batches (HPLC purity, water content).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Computational Studies

Advanced Question: Q. What computational methods predict binding modes with biological targets? Answer:

- Molecular Docking : AutoDock Vina or Glide to model interactions (e.g., sulfonamide with ATP-binding pockets).

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-target complexes.

- Free Energy Calculations : MM/PBSA to estimate binding affinities (ΔG) .

Material Science Applications

Advanced Question: Q. How can this compound’s electronic properties be exploited in optoelectronic materials? Answer:

- Bandgap Analysis : UV-Vis spectroscopy to determine π→π* transitions.

- Charge Transport : Fabricate thin films (spin-coating) for OFET testing (hole/electron mobility).

- Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C for device integration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.